2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide
Description
2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[33]heptane-2-carboxamide is a complex organic compound that features a spirocyclic heptane core fused with a quinoline moiety
Properties
IUPAC Name |
2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c24-23(14-22(15-23)11-3-12-22)21(27)26-16-6-8-17(9-7-16)28-20-10-13-25-19-5-2-1-4-18(19)20/h1-2,4-10,13H,3,11-12,14-15,24H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBZGNPYCLWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)NC3=CC=C(C=C3)OC4=CC=NC5=CC=CC=C54)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting with the preparation of the spirocyclic heptane core. One common method involves the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This reaction proceeds under mild conditions and yields the spirocyclic framework in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving quinoline derivatives.
Medicine: The compound has potential therapeutic applications due to its structural similarity to known bioactive molecules.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic heptane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic heptane core but differ in their substituents, leading to variations in their chemical and biological properties.
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones and 2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones share the quinoline moiety but have different functional groups attached.
Uniqueness
2-amino-N-(4-quinolin-4-yloxyphenyl)spiro[3.3]heptane-2-carboxamide is unique due to its combination of a spirocyclic heptane core and a quinoline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
